molecular formula C23H19N3O2S B4726301 N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide

N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide

カタログ番号 B4726301
分子量: 401.5 g/mol
InChIキー: YNSTUOJBGLSFEP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been identified as a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用機序

TAK-659 acts by selectively inhibiting BTK, which is a key enzyme in the N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide signaling pathway. BTK is required for the activation of downstream signaling molecules, such as PLCγ2 and AKT, which promote cell survival and proliferation. Inhibition of BTK by TAK-659 blocks the activation of these downstream signaling molecules, leading to apoptosis and inhibition of tumor growth.
Biochemical and physiological effects:
In preclinical studies, TAK-659 has been shown to selectively inhibit BTK, with minimal off-target effects on other kinases. TAK-659 has also been shown to induce apoptosis in B-cells, leading to a reduction in tumor growth and improved survival. In addition, TAK-659 has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models of B-cell malignancies.

実験室実験の利点と制限

One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. TAK-659 has also shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies. However, one limitation of TAK-659 is its potential to induce resistance in B-cells, which may limit its long-term efficacy.

将来の方向性

There are several potential future directions for the development of TAK-659 and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Another area of interest is the identification of biomarkers that can predict response to BTK inhibitors, which may help to personalize treatment and improve outcomes. Additionally, the development of more potent and selective BTK inhibitors may improve the efficacy and safety of these agents for the treatment of B-cell malignancies.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has been shown to inhibit N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide signaling and induce apoptosis (programmed cell death) in B-cells, leading to a reduction in tumor growth and improved survival.

特性

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-13-14(2)29-23(20(13)21(24)27)26-22(28)17-12-19(15-8-4-3-5-9-15)25-18-11-7-6-10-16(17)18/h3-12H,1-2H3,(H2,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSTUOJBGLSFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide
Reactant of Route 4
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide
Reactant of Route 5
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide
Reactant of Route 6
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。